trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Overview
Description
Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C11H10F3N3O4 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
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Biological Activity
Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10F3N3O4
- Molecular Weight : 305.21 g/mol
- CAS Number : 1803589-98-1
- Purity : Typically ≥95% .
The imidazo[4,5-b]pyridine scaffold has been associated with various biological activities, particularly in inhibiting specific kinases involved in cancer progression. The compound's mechanism primarily involves the inhibition of Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells.
Key Findings from Research Studies
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Aurora Kinase Inhibition :
- Compounds derived from the imidazo[4,5-b]pyridine structure have shown promising results as selective inhibitors of Aurora kinases. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against Aurora-A and Aurora-B kinases .
- A study highlighted that specific modifications to the imidazo structure could enhance selectivity towards Aurora-A over Aurora-B, potentially reducing side effects associated with broader kinase inhibition .
- Cell Cycle Effects :
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Anticancer Activity :
- The compound has been screened against multiple cancer cell lines (NCI 60 panel), showing significant growth inhibition across various types. Notably, it exhibited a strong effect on breast and colon cancer cell lines .
- The mechanism appears to involve both direct kinase inhibition and downstream effects on signaling pathways that regulate cell survival and proliferation.
Case Studies
Several studies have documented the efficacy of imidazo[4,5-b]pyridine derivatives:
Study | Compound | Target Kinase | IC50 (nM) | Cancer Cell Line |
---|---|---|---|---|
27e | Aurora-A | 7.5 | HCT116 | |
28c | Aurora-B | 48 | HCT116 | |
12e | Multiple | 5.35 | T-47D |
These findings underscore the potential for these compounds as therapeutic agents in oncology.
Synthesis and Optimization
The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Efficient synthetic routes have been developed to improve yield and purity . Structural modifications are being explored to enhance pharmacokinetic properties and selectivity towards target kinases .
Properties
IUPAC Name |
methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVHSCXOHMQISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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